molecular formula C13H16FN3O3S2 B2993437 3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide CAS No. 2196533-63-6

3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide

Cat. No. B2993437
CAS RN: 2196533-63-6
M. Wt: 345.41
InChI Key: MRLCUWZZMHSSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of amides and is commonly referred to as DTFP. DTFP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of DTFP involves the modulation of GABAergic neurotransmission. It has been found to act as a positive allosteric modulator of GABA-A receptors, which are responsible for the inhibitory effects of GABA on neuronal activity. DTFP enhances the binding of GABA to its receptor, thereby increasing the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
DTFP has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. DTFP has also been shown to have sedative effects, which may be useful in the treatment of insomnia. Additionally, DTFP has been found to exhibit anticonvulsant effects, indicating its potential as an antiepileptic agent.

Advantages and Limitations for Lab Experiments

DTFP has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for GABA-A receptors, which makes it a useful tool for studying the effects of GABAergic neurotransmission on neuronal activity. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, DTFP has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for DTFP research. One potential direction is the development of DTFP derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of DTFP's effects on other neurotransmitter systems, such as glutamatergic and dopaminergic systems. Additionally, the potential use of DTFP as a therapeutic agent for anxiety, depression, and epilepsy warrants further investigation.

Synthesis Methods

DTFP can be synthesized using a multistep process that involves the reaction of 2-fluoro-5-nitrophenylamine with 1,2,5-dithiazepane-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure DTFP.

Scientific Research Applications

DTFP has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. DTFP has also been used to study the effects of GABAergic neurotransmission on neuronal activity, particularly in the context of anxiety and depression.

properties

IUPAC Name

3-(1,2,5-dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3S2/c14-11-2-1-10(17(19)20)9-12(11)15-13(18)3-4-16-5-7-21-22-8-6-16/h1-2,9H,3-8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLCUWZZMHSSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.